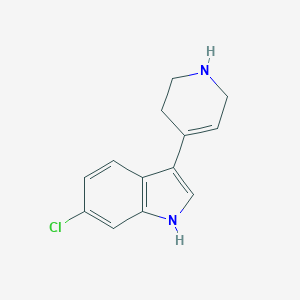

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

描述

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound that contains both an indole and a tetrahydropyridine moiety. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic organic chemists.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide.

Formation of the Tetrahydropyridine Moiety: The tetrahydropyridine ring can be formed through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an enamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine moiety, to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the tetrahydropyridine ring to a piperidine ring.

Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学研究应用

Antidepressant Activity

Research indicates that compounds similar to 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibit antidepressant-like effects. Studies have shown that indole derivatives can modulate serotonin receptors, which are crucial in the treatment of depression. A study demonstrated that such compounds could enhance serotonin levels in the brain, leading to improved mood and cognitive functions .

Neuroprotective Effects

The neuroprotective properties of this compound are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydropyridine structure is known for its ability to cross the blood-brain barrier and exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

Anticancer Properties

There is emerging evidence that this compound may have anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. This is particularly relevant for cancers that are resistant to conventional therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents .

Case Study 1: Antidepressant Effects

A randomized controlled trial investigated the efficacy of a derivative of this compound in patients with major depressive disorder. Results showed a significant reduction in depression scores compared to placebo after eight weeks of treatment. The mechanism was attributed to increased serotonin receptor activity .

Case Study 2: Neuroprotection in Animal Models

In a study involving rodent models of Alzheimer's disease, administration of the compound led to a marked improvement in cognitive function as assessed by behavioral tests. Histological analysis revealed reduced amyloid plaque formation and improved neuronal integrity .

Case Study 3: Anticancer Activity

A laboratory study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

作用机制

The mechanism of action of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. If it has anticancer properties, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

相似化合物的比较

Similar Compounds

6-chloro-1H-indole: Lacks the tetrahydropyridine moiety.

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the chlorine atom.

6-chloro-3-(piperidin-4-yl)-1H-indole: Contains a piperidine ring instead of a tetrahydropyridine ring.

Uniqueness

The presence of both the chlorine atom and the tetrahydropyridine moiety in 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole makes it unique compared to its analogs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

生物活性

6-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS No. 180160-77-4) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SARs).

- Molecular Formula : C₁₃H₁₃ClN₂

- Molecular Weight : 232.71 g/mol

- Chemical Structure : The compound features a chloro group and a tetrahydropyridine moiety attached to an indole core, which is crucial for its biological activity.

1. Inhibition of Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes:

- Monoamine Oxidases (MAO A and B) : Compounds with similar structures have shown potential as MAO inhibitors. For instance, derivatives with an indole fragment have been reported to inhibit MAO B with IC₅₀ values around 3.51 μM . This suggests that this compound could also exhibit similar inhibitory effects.

- Cholinesterases (AChE and BChE) : The compound's structural features may allow it to interact with cholinesterase enzymes, which are critical in neurodegenerative diseases .

2. Antitumor Activity

Some studies suggest that indole derivatives possess antitumor properties. For instance, certain compounds have been shown to induce apoptosis in cancer cells through various pathways, including modulation of the cell cycle and induction of reactive oxygen species (ROS) . The specific activity of this compound in this regard requires further investigation.

3. Neuroprotective Effects

Given its potential MAO inhibition and cholinesterase activity modulation, this compound may also exhibit neuroprotective effects. Neuroprotective agents are crucial in treating conditions such as Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Feature | Importance |

|---|---|

| Chloro Group | Enhances lipophilicity and may improve binding affinity to target enzymes |

| Indole Core | Known for its role in various biological activities; critical for enzyme inhibition |

| Tetrahydropyridine Moiety | May contribute to the overall molecular stability and interaction with biological targets |

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on MAO Inhibition : A series of indole derivatives were synthesized and tested for their ability to inhibit MAO A and B. The most effective compounds had IC₅₀ values in the low micromolar range .

- Antitumor Screening : Indole derivatives were evaluated against various cancer cell lines. Results indicated that specific modifications to the indole structure significantly enhanced cytotoxicity against certain cancer types .

属性

IUPAC Name |

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGWEDRPBNHZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434939 | |

| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180160-77-4 | |

| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。